molecular formula C20H24ClN3O3S B12483685 N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B12483685
M. Wt: 421.9 g/mol
InChI Key: CEFKDVCIOMLXJB-UHFFFAOYSA-N
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Description

N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonamide group, and a substituted phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. Finally, the acetamide group is introduced through an acetylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonamide group is known to inhibit certain enzymes, while the piperidine ring can interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

N-[4-({4-[(3-chloro-2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[4-[4-(3-chloro-2-methylanilino)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H24ClN3O3S/c1-14-19(21)4-3-5-20(14)23-17-10-12-24(13-11-17)28(26,27)18-8-6-16(7-9-18)22-15(2)25/h3-9,17,23H,10-13H2,1-2H3,(H,22,25)

InChI Key

CEFKDVCIOMLXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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